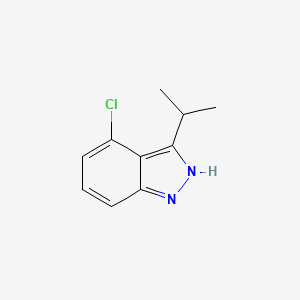

4-Chloro-3-isopropyl-1H-indazole

Description

Historical Context and Evolution of Indazole Chemistry in Research

The journey of indazole chemistry began in the late 19th century, with initial studies focusing on the fundamental synthesis and characterization of the parent indazole molecule. Early synthetic methods were often arduous and limited in scope. However, the 20th century witnessed significant advancements in synthetic methodologies, including the development of more efficient and regioselective cyclization strategies. These breakthroughs, such as the Davis-Beirut reaction and various transition metal-catalyzed cross-coupling reactions, have made a vast array of substituted indazole derivatives readily accessible for further investigation. acs.orgnih.gov The evolution of analytical techniques, particularly nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, has been instrumental in elucidating the tautomeric forms and structural intricacies of these compounds. mdpi.com

Significance of the Indazole Core in Heterocyclic Chemistry and Biomedical Science

Indazoles are recognized for their broad spectrum of biological activities, which has established them as a cornerstone of drug discovery. nih.govnih.gov The indazole nucleus is a key component in numerous therapeutic agents with applications as anti-inflammatory, antimicrobial, anticancer, and antiviral drugs. ontosight.ai The ability of the indazole scaffold to act as a bioisostere for other important heterocycles, such as indole, has further fueled its exploration in medicinal chemistry. mit.edu

The diverse pharmacological profiles of indazole derivatives stem from their ability to interact with a wide range of biological targets, including enzymes and receptors. For instance, certain indazole-containing compounds have been identified as potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy. nih.gov The electronic nature of the indazole ring system, coupled with the potential for substitution at various positions, allows for the fine-tuning of a molecule's physicochemical properties to optimize its biological activity and pharmacokinetic profile.

Rationale for Research Focus on 4-Chloro-3-isopropyl-1H-indazole Derivatives

While direct and extensive research specifically on this compound is not widely documented in publicly available literature, the rationale for investigating such a derivative can be inferred from the established principles of medicinal chemistry and the known contributions of its constituent parts.

The 4-chloro substituent is a common feature in many bioactive molecules. ontosight.aicymitquimica.com The presence of a chlorine atom on the benzene (B151609) ring of the indazole core can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability. The electron-withdrawing nature of chlorine can modulate the acidity of the N-H proton and affect the molecule's ability to participate in hydrogen bonding and other intermolecular interactions with biological targets. cymitquimica.com Furthermore, the introduction of a halogen atom can block sites of metabolism, potentially leading to an improved pharmacokinetic profile. Research on other 4-chloro-substituted indazoles has demonstrated their potential as valuable intermediates in the synthesis of more complex pharmaceutical agents. chemicalbook.comresearchgate.net

The 3-isopropyl group introduces a bulky, lipophilic substituent at a key position on the pyrazole (B372694) ring. The size and shape of substituents at the C3-position of the indazole ring are known to be critical for determining the compound's biological activity and selectivity for its target. The isopropyl group, with its branched alkyl structure, can provide steric hindrance that may favor a specific binding conformation or prevent unwanted interactions with off-target proteins. The lipophilicity of the isopropyl group can also enhance the compound's ability to cross cell membranes. Studies on other 3-alkyl-substituted indazoles have highlighted their potential in various therapeutic areas.

The combination of a 4-chloro and a 3-isopropyl substituent in a single indazole scaffold represents a rational design strategy to create novel compounds with potentially unique and desirable pharmacological properties. The interplay between the electronic effects of the chlorine atom and the steric and lipophilic contributions of the isopropyl group could lead to derivatives with enhanced potency, selectivity, and drug-like characteristics. The synthesis and evaluation of this compound and its derivatives would, therefore, be a logical step in the exploration of new chemical space within the indazole family for potential therapeutic applications.

Data on Related Indazole Compounds

To provide context for the potential properties of this compound, the following tables summarize available data for the parent compound, 4-Chloro-1H-indazole, and a closely related analog, 4-Chloro-3-methyl-1H-indazole.

Table 1: Physicochemical Properties of 4-Chloro-1H-indazole

| Property | Value | Reference |

| Molecular Formula | C₇H₅ClN₂ | sigmaaldrich.com |

| Molecular Weight | 152.58 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 155-160 °C | sigmaaldrich.com |

| CAS Number | 13096-96-3 | sigmaaldrich.com |

Table 2: Properties of 4-Chloro-3-methyl-1H-indazole

| Property | Value | Reference |

| Molecular Formula | C₈H₇ClN₂ | |

| Molecular Weight | 166.61 g/mol | |

| Biological Activity | Potential anticancer, antimicrobial, and anti-inflammatory activities | |

| Applications | Building block for synthesis, ligand in coordination chemistry | |

| CAS Number | 16640-87-2 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11ClN2 |

|---|---|

Molecular Weight |

194.66 g/mol |

IUPAC Name |

4-chloro-3-propan-2-yl-2H-indazole |

InChI |

InChI=1S/C10H11ClN2/c1-6(2)10-9-7(11)4-3-5-8(9)12-13-10/h3-6H,1-2H3,(H,12,13) |

InChI Key |

SCFYEMGARVEZIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C2C(=NN1)C=CC=C2Cl |

Origin of Product |

United States |

Synthetic Strategies for the 4 Chloro 3 Isopropyl 1h Indazole Scaffold and Analogs

Classical Approaches to Indazole Synthesis Relevant to the 4-Chloro-3-isopropyl-1H-indazole Core

Traditional methods for constructing the indazole ring system have long been established and often rely on intramolecular cyclization reactions starting from appropriately substituted benzene (B151609) derivatives.

Cyclization Reactions of ortho-Substituted Anilines and Hydrazines

One of the most fundamental routes to the indazole core involves the reaction of an ortho-substituted aniline (B41778) derivative with hydrazine (B178648) or its derivatives. This approach hinges on the formation of a key N-N bond to facilitate the cyclization. For the synthesis of a 3-alkyl-1H-indazole, a relevant starting material would be a 2-acyl aniline. For instance, a general synthesis of 3-alkyl-1H-indazoles can be achieved from 2-(ω-chloroalkanoyl)anilines. tandfonline.com The process typically involves diazotization followed by a reductive cyclization.

Another classical method is the intramolecular cyclization of hydrazones derived from substituted acetophenones or benzophenones in the presence of a dehydrating agent like polyphosphoric acid (PPA). organic-chemistry.org Furthermore, the reaction of 2-bromobenzonitriles with benzophenone (B1666685) hydrazone, catalyzed by a palladium complex, followed by an acidic deprotection and cyclization sequence, provides access to 3-aminoindazoles, which can be further modified. nih.gov A high-yield synthesis of 5-bromo-1H-indazol-3-amine is achieved through the simple refluxing of 5-bromo-2-fluorobenzonitrile (B68940) with hydrazine hydrate. mit.edu Similarly, 7-bromo-4-chloro-1H-indazol-3-amine can be synthesized from 2,6-dichlorobenzonitrile (B3417380) and hydrazine, demonstrating the utility of using substituted anilines or their synthetic equivalents. acs.org

| Starting Material | Reagents | Product | Reference(s) |

| 2-(ω-Chloroalkanoyl)aniline | 1. Diazotization (e.g., NaNO₂) 2. Reduction (e.g., SnCl₂) | 3-Alkyl-1H-indazole | tandfonline.com |

| Substituted Acetophenone | Hydrazine, Polyphosphoric Acid (PPA) | Substituted Indazole | organic-chemistry.org |

| 5-Bromo-2-fluorobenzonitrile | Hydrazine Hydrate | 5-Bromo-1H-indazol-3-amine | mit.edu |

| 2,6-Dichlorobenzonitrile | Hydrazine Hydrate, NaOAc | 7-Bromo-4-chloro-1H-indazol-3-amine | acs.org |

Diazotization-Cyclization Protocols

Diazotization-cyclization protocols represent a robust and widely used strategy for indazole synthesis. These methods typically involve the formation of a diazonium salt from an ortho-substituted aniline, which then undergoes an intramolecular cyclization. A classic example is the Jacobson synthesis, where diazotization of o-toluidine (B26562) with sodium nitrite (B80452) (NaNO₂) in an acidic medium leads to ring closure involving the methyl group to form 1H-indazole. thieme-connect.de

This concept has been extended to other ortho-alkyl anilines. For the specific synthesis of 4-chloro-1H-indazole, a known procedure starts with 2-methyl-3-chloroaniline. chim.itnih.gov The aniline is first acetylated, then treated with an organic nitrite, such as isoamyl nitrite, to effect the diazotization and subsequent cyclization. chim.it More modern, metal-free approaches also utilize diazotization, such as a method mediated by tert-butyl nitrite (TBN) which allows for a cascade isomerization and intramolecular C-N bond formation to yield indazole hybrids. Current time information in Chatham County, US. This process proceeds through a diazonium salt intermediate that cyclizes via a 5-endo-dig pathway. Current time information in Chatham County, US. Another innovative, catalyst-free approach involves the reaction between diazonium salts and diazo compounds to form a diazenium (B1233697) intermediate that cyclizes to provide indazoles in excellent yields. acs.orgbeilstein-journals.orgnih.gov

| Precursor | Reagents | Key Intermediate | Reference(s) |

| o-Toluidine | NaNO₂, Acetic Acid | Diazonium Salt | thieme-connect.de |

| 2-Methyl-3-chloroaniline | Acetic Anhydride, Isoamyl Nitrite | Diazonium Salt | chim.it |

| 2-(Indolin-3-ylidenemethyl)aniline | tert-Butyl Nitrite (TBN) | Diazonium Salt | Current time information in Chatham County, US. |

| Aryl Diazonium Salt | Diazo Compound | Diazenium Intermediate | acs.orgbeilstein-journals.org |

Modern Catalytic Methods for Indazole Functionalization and Construction

While classical methods are effective for creating the basic indazole scaffold, modern catalytic techniques offer superior efficiency, selectivity, and functional group tolerance for constructing and functionalizing these heterocycles.

Transition Metal-Catalyzed Coupling Reactions for C-Cl and C-C Bond Formation

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the direct functionalization of heterocyclic cores. For the synthesis of substituted indazoles, palladium-, copper-, rhodium-, and cobalt-catalyzed reactions are particularly prominent. nih.gov

A powerful strategy for introducing the C3-isopropyl group onto a pre-formed 4-chloro-1H-indazole ring involves a two-step sequence: C3-halogenation followed by a cross-coupling reaction. The indazole can be selectively brominated or iodinated at the C3 position using reagents like N-bromosuccinimide (NBS). The resulting 3-halo-4-chloro-1H-indazole can then undergo a Suzuki coupling with isopropylboronic acid or a Negishi coupling with an isopropylzinc reagent, catalyzed by a palladium complex, to form the target C-C bond.

Direct C-H activation and functionalization offer a more atom-economical approach. nih.gov For example, rhodium(III) and copper(II) have been used to catalyze the C-H activation and intramolecular annulation of arylhydrazones to form 1H-indazoles. nih.gov A particularly innovative method for direct C3-alkylation involves a copper hydride (CuH) catalyzed reaction. Current time information in Chatham County, US. This "umpolung" strategy utilizes an N-(benzoyloxy)indazole as an electrophile, reversing the typical nucleophilic character of the indazole ring. While demonstrated for C3-allylation, this approach highlights a pathway for direct C-C bond formation at the otherwise unreactive C3-position. Current time information in Chatham County, US.

| Reaction Type | Catalyst System | Substrates | Product Feature | Reference(s) |

| Negishi Coupling | Pd complex | 3-Halo-indazole, Isopropylzinc reagent | C3-Isopropyl group | |

| C-H Annulation | Rh(III)/Cu(II) | Imidates, Nitrosobenzenes | 1H-Indazole core | nih.gov |

| C3-Allylation (Umpolung) | CuH, Chiral Ligand | N-(Benzoyloxy)indazole, Allene | C3-Allyl group | Current time information in Chatham County, US. |

| Direct Arylation | Pd(OAc)₂ | 2H-Indazole, Aryl bromide | 3-Aryl-2H-indazole |

Metal-Free Cyclization and Functionalization Routes

Growing interest in green chemistry has spurred the development of metal-free synthetic methods. Several effective metal-free routes to indazoles have been established. One such method involves the synthesis of 1H-indazoles from o-aminobenzoximes under mild conditions, using methanesulfonyl chloride and triethylamine. This reaction proceeds by selective activation of the oxime group, followed by intramolecular attack by the amino group to form the N-N bond.

Another notable metal-free approach is the reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives, which provides indazoles in very good yields under operationally simple and mild conditions that are insensitive to air and moisture. tandfonline.com Furthermore, metal-free regioselective halogenation of the indazole ring has been achieved. For instance, the use of N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in an environmentally friendly solvent like water allows for the selective mono- or poly-halogenation of 2H-indazoles under mild conditions.

Regioselective Introduction of Chloro and Isopropyl Moieties

The synthesis of this compound requires precise control over the placement of both the chloro and isopropyl substituents on the indazole ring.

The introduction of the chlorine atom at the C4 position is most straightforwardly accomplished by starting with a precursor that already contains chlorine at the desired position. The synthesis of 4-chloro-1H-indazole from 2-methyl-3-chloroaniline is a prime example of this strategy. chim.itnih.gov

Introducing the isopropyl group at the C3 position is more challenging due to the inherent reactivity of the indazole nucleus, where the nitrogen atoms are typically more nucleophilic than the C3 carbon. However, several strategies can be employed:

Halogenation followed by Cross-Coupling: The most versatile and common approach involves the initial regioselective halogenation of 4-chloro-1H-indazole at the C3 position. Treatment with N-bromosuccinimide (NBS) or a similar electrophilic halogenating agent can install a bromine atom at C3. This 3-bromo-4-chloro-1H-indazole intermediate is then an ideal substrate for a transition metal-catalyzed cross-coupling reaction, such as a Suzuki or Negishi reaction, with an appropriate isopropyl source (e.g., isopropylboronic acid or diisopropylzinc) to yield this compound.

Direct C-H Functionalization: While direct C3-isopropylation has not been specifically detailed, modern catalytic methods for direct C-H alkylation are an area of intense research. The precedent set by the CuH-catalyzed C3-allylation of indazoles suggests that a direct C3-alkylation with an isopropyl source could be feasible under carefully designed catalytic conditions. Current time information in Chatham County, US.

Cyclization of a Pre-functionalized Precursor: A classical approach would involve synthesizing the indazole ring from a starting material that already contains the isopropyl group. For example, a variation of the methods described by Sasakura et al. tandfonline.com could potentially be adapted, starting from a chlorinated aniline derivative containing an isobutyryl group at the ortho position, which would then cyclize to form the 3-isopropyl-indazole directly.

Strategies for 4-Chlorination

The introduction of a chlorine atom at the 4-position of the indazole ring is typically accomplished by starting with a benzene-ring precursor that already contains the chlorine atom in the desired location. This approach prevents issues with regioselectivity that can arise from direct chlorination of the indazole core. Academic literature demonstrates two primary pathways that begin with commercially available chlorinated aniline or benzonitrile (B105546) derivatives.

One common method involves the diazotization of a substituted aniline. organic-chemistry.orgnih.gov For the synthesis of a 4-chloroindazole, the starting material is typically 3-chloro-2-methylaniline (B42847). organic-chemistry.orgnih.gov The synthesis proceeds through an in-situ diazotization followed by cyclization to form the indazole ring. A patent describes a one-pot process where 3-chloro-2-methylaniline is first acetylated with acetic anhydride, and then treated with isoamyl nitrite to facilitate the cyclization, yielding 4-chloro-1H-indazole directly after hydrolysis. nih.gov

Another effective strategy starts with 2,6-dichlorobenzonitrile. Current time information in Bangalore, IN. In this pathway, the indazole ring is formed via a condensation reaction with hydrazine. This method has been successfully employed in the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate for other complex molecules. Current time information in Bangalore, IN. The reaction involves a regioselective nucleophilic aromatic substitution (SNAr) where hydrazine displaces one of the chlorine atoms, followed by an intramolecular attack on the nitrile group to close the pyrazole (B372694) ring. Current time information in Bangalore, IN.

The table below summarizes these precursor-based strategies for obtaining a 4-chlorinated indazole scaffold.

Table 1: Synthetic Strategies for 4-Chlorination of the Indazole Scaffold Click on a row to view more details.

| Starting Material | Key Reagents | Intermediate(s) | Reference |

| 3-Chloro-2-methylaniline | Acetic anhydride, Isoamyl nitrite, LiOH | N-Acetyl-4-chloro-1H-indazole | organic-chemistry.orgnih.gov |

| 2,6-Dichlorobenzonitrile | Hydrazine hydrate, NaOAc | 4-chloro-1H-indazol-3-amine derivative | Current time information in Bangalore, IN. |

Methods for 3-Isopropylation

Directly introducing an isopropyl group at the C3 position of a 4-chloro-1H-indazole is challenging due to the relative inertness of the C3 C-H bond. nih.gov Therefore, synthetic chemists often employ multi-step strategies, including building the ring from a suitable ketone precursor or functionalizing a C3-activated indazole derivative. No direct, one-step synthesis for this compound is prominently reported in academic literature; however, several established methods for C3-alkylation can be adapted for this purpose.

One plausible route involves the cyclization of a substituted 2-aminoketone. This approach would start with a 2-amino-3-chloroisobutyrophenone. The reaction of this precursor with a diazotizing agent would lead to the formation of the desired 3-isopropyl-4-chloro-1H-indazole. A similar strategy has been documented for the synthesis of 3-methyl-1H-indazole from 2-aminoacetophenone. google.com

A more contemporary and versatile approach involves the functionalization of the pre-formed 4-chloro-1H-indazole scaffold. This typically requires protection of the N1-position (e.g., with a tetrahydropyranyl (THP) or benzenesulfonyl (Bs) group) to prevent N-alkylation and to facilitate regioselective C3-metalation. A review of C3-functionalization techniques highlights that an N1-protected indazole can be treated with a strong base (like n-BuLi) and then transmetalated with zinc chloride (ZnCl₂). chim.it The resulting C3-zincated indazole intermediate can then undergo a palladium-catalyzed Negishi cross-coupling reaction with an isopropyl halide (e.g., 2-iodopropane) to install the isopropyl group. chim.it

Alternatively, one can introduce a halogen at the C3 position to serve as a handle for cross-coupling. For instance, 4-chloro-1H-indazole can be iodinated at the C3 position using iodine (I₂) and potassium hydroxide (B78521) (KOH) in DMF. chim.it The resulting 4-chloro-3-iodo-1H-indazole can then be coupled with an isopropyl-organometallic reagent. A Suzuki coupling using isopropylboronic acid or a Grignard reaction using isopropylmagnesium bromide in the presence of a suitable palladium catalyst are feasible methods. nih.govwikipedia.org

The table below outlines these potential academic strategies for 3-isopropylation.

Table 2: Potential Strategies for 3-Isopropylation of the 4-Chloro-1H-Indazole Scaffold Click on a row to view more details.

| Strategy | Key Steps | Reagents | Reference Concept |

| Cyclization | Formation of indazole ring from a ketone precursor. | 2-Amino-3-chloroisobutyrophenone, NaNO₂, HCl | google.com |

| Metalation & Cross-Coupling | N-protection, C3-metalation, Negishi coupling. | 1. THP-Cl or Bs-Cl 2. n-BuLi, ZnCl₂ 3. Isopropyl halide, Pd catalyst | chim.it |

| Halogenation & Cross-Coupling | C3-iodination, followed by Suzuki or Grignard coupling. | 1. I₂, KOH 2. Isopropylboronic acid or Isopropyl-MgBr, Pd catalyst | chim.itnih.gov |

Purification and Isolation Methodologies in Academic Synthesis

The purification and isolation of substituted indazoles from reaction mixtures are critical steps to obtain materials of high purity for subsequent reactions or characterization. In academic research settings, the two most common methods for purifying compounds like this compound and its intermediates are column chromatography and recrystallization. organic-chemistry.orgmit.eduorganic-chemistry.org

Recrystallization is a widely used technique for purifying solid products. The choice of solvent is crucial and is determined empirically to find a system where the target compound has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain soluble. For chloro-indazole derivatives, common solvent systems reported in the literature include mixtures of tetrahydrofuran (B95107) (THF) and water (H₂O), or petroleum ether and ethyl acetate (B1210297). organic-chemistry.org One study specifically details the purification of a 4-chloro-indazole derivative by crystallization from a methanol/water (MeOH/H₂O) mixture. Current time information in Bangalore, IN. The process typically involves dissolving the crude solid in a minimum amount of the hot solvent system, followed by slow cooling to induce the formation of crystals, which are then isolated by filtration. organic-chemistry.org

Column chromatography over silica (B1680970) gel is another cornerstone of purification in organic synthesis, particularly for separating mixtures that are not amenable to recrystallization or for isolating non-solid products. mit.edu The crude reaction mixture is loaded onto a column packed with silica gel, and a solvent system (eluent) is passed through the column. Separation is achieved based on the differential adsorption of the components to the silica gel. For indazole derivatives, typical eluents consist of a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate. organic-chemistry.org The polarity of the eluent is optimized to achieve good separation between the desired product and any impurities or side products. The fractions containing the pure product are collected and the solvent is removed under reduced pressure.

In addition to these primary methods, initial workup procedures often involve liquid-liquid extraction to remove inorganic salts and highly polar or non-polar impurities. For example, after quenching a reaction, the product might be extracted from an aqueous layer into an organic solvent like ethyl acetate. nih.gov The combined organic layers are then washed with water or brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated in vacuo before final purification by chromatography or recrystallization. nih.gov

Table 3: Common Purification Methodologies in Academic Synthesis Click on a row to view more details.

| Method | Description | Typical Solvents/Reagents | Reference |

| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | MeOH/H₂O, THF/H₂O, Petroleum ether/Ethyl acetate | organic-chemistry.orgCurrent time information in Bangalore, IN.organic-chemistry.org |

| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase (silica gel). | Hexane/Ethyl acetate mixtures | organic-chemistry.orgmit.edu |

| Extraction & Washing | Preliminary purification to remove salts and other crude impurities post-reaction. | Ethyl acetate, Water, Brine, MgSO₄ | nih.gov |

Advanced Characterization and Structural Elucidation of 4 Chloro 3 Isopropyl 1h Indazole

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods provide foundational information regarding the connectivity of atoms and the functional groups present within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. Both ¹H and ¹³C NMR are utilized to provide a detailed picture of the hydrogen and carbon framework of 4-Chloro-3-isopropyl-1H-indazole.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the aromatic ring and the isopropyl group would be characteristic of their chemical environment.

Please note: The following data is predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy, as direct experimental data for this compound is not publicly available.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5-11.5 | br s | 1H | N-H |

| ~7.5-7.7 | d | 1H | Ar-H |

| ~7.2-7.4 | t | 1H | Ar-H |

| ~7.0-7.2 | d | 1H | Ar-H |

| ~3.2-3.5 | sept | 1H | CH(CH₃)₂ |

| ~1.3-1.5 | d | 6H | CH(CH₃)₂ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~145-150 | C=N |

| ~140-142 | Ar-C |

| ~125-130 | Ar-C |

| ~120-125 | Ar-CH |

| ~115-120 | Ar-CH |

| ~110-115 | Ar-C-Cl |

| ~105-110 | Ar-CH |

| ~25-30 | CH(CH₃)₂ |

| ~20-25 | CH(CH₃)₂ |

Mass spectrometry (MS) is a critical technique for determining the molecular weight of a compound and can also provide structural information through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition.

The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Due to the presence of a chlorine atom, a characteristic isotopic pattern would be observed for the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Fragmentation of the molecular ion would likely involve the loss of the isopropyl group or other small fragments, providing further evidence for the proposed structure.

Please note: The following data is predicted, as direct experimental data for this compound is not publicly available.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| [Calculated MW] | [M]⁺ (³⁵Cl isotope) |

| [Calculated MW+2] | [M+2]⁺ (³⁷Cl isotope) |

| [M - 15]⁺ | Loss of a methyl group (CH₃) |

| [M - 43]⁺ | Loss of the isopropyl group (C₃H₇) |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the indazole ring, C-H bonds of the aromatic and alkyl groups, C=C and C=N bonds of the aromatic system, and the C-Cl bond.

Please note: The following data is predicted based on the analysis of structurally similar compounds, as direct experimental data for this compound is not publicly available.

Table 4: Predicted IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3300 | Medium, Broad | N-H Stretch |

| ~2850-3000 | Medium | C-H Stretch (Alkyl) |

| ~3000-3100 | Weak | C-H Stretch (Aromatic) |

| ~1600-1650 | Medium | C=C Stretch (Aromatic) |

| ~1500-1550 | Medium | C=N Stretch (Aromatic) |

| ~1000-1100 | Strong | C-Cl Stretch |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for the separation of this compound from reaction byproducts and for the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. The retention factor (Rf) value of the compound would be determined using an appropriate solvent system.

Column Chromatography: For the purification of larger quantities of the compound, column chromatography is employed. A suitable stationary phase (e.g., silica (B1680970) gel) and mobile phase (a solvent or mixture of solvents) are chosen to effectively separate the desired product from impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used for the final purity assessment of this compound. By using a suitable column and mobile phase, a chromatogram is obtained in which the area of the peak corresponding to the compound is proportional to its concentration. This allows for the quantitative determination of purity. A single, sharp peak would be indicative of a high-purity sample.

Computational and Theoretical Investigations of 4 Chloro 3 Isopropyl 1h Indazole

Quantum Chemical Calculations and Electronic Structure Analysis

Molecular Orbital Analysis

A detailed molecular orbital analysis of 4-Chloro-3-isopropyl-1H-indazole is not available. This type of analysis, typically performed in conjunction with DFT, would help in understanding the nature of chemical bonding within the molecule and identifying the regions most susceptible to electrophilic or nucleophilic attack.

Molecular Modeling and Docking Studies for Target Interactions

Ligand-Protein Docking Simulations

There are no published reports of ligand-protein docking simulations specifically involving this compound. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a compound with potential therapeutic applications, docking studies are crucial for identifying potential biological targets and understanding the molecular basis of its activity.

Conformational Analysis

A conformational analysis of this compound has not been documented. This type of study is essential for understanding the three-dimensional shapes the molecule can adopt, which directly influences its ability to interact with biological receptors.

Molecular Dynamics Simulations for Binding Stability and Dynamics

There is no available research on molecular dynamics (MD) simulations of this compound. MD simulations provide detailed information about the fluctuations and conformational changes of molecules over time. In the context of drug discovery, MD simulations are used to assess the stability of a ligand-protein complex and to calculate binding free energies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.gov These models are valuable in drug discovery for predicting the activity of new compounds and for optimizing lead structures. For indazole derivatives, 3D-QSAR studies have been successfully employed to understand the structural requirements for their inhibitory activities against various biological targets. nih.gov

A typical 3D-QSAR study involves the following steps:

Selection of a training set: A series of indazole analogues with known biological activities is chosen.

Molecular modeling and alignment: The 3D structures of the compounds are generated and aligned based on a common scaffold.

Calculation of molecular fields: Steric and electrostatic fields around the molecules are calculated using probes.

Statistical analysis: Partial Least Squares (PLS) analysis is commonly used to derive a correlation between the molecular fields and the biological activities. nih.gov

Model validation: The predictive power of the QSAR model is assessed using a test set of compounds that were not used in the model generation. nih.gov

For instance, in a study on indazole derivatives as Hypoxia-Inducible Factor-1α (HIF-1α) inhibitors, 3D-QSAR models were developed to elucidate the key structural features influencing their inhibitory potency. nih.gov The resulting contour maps from such studies highlight regions where steric bulk or specific electrostatic properties (positive or negative) are favorable or unfavorable for activity. These insights are crucial for the rational design of novel, more potent inhibitors. nih.gov

The table below illustrates the types of descriptors that are typically used in QSAR models for indazole derivatives.

| Descriptor Type | Examples | Relevance to Activity Prediction |

| Steric | Molar Refractivity (MR), Molecular Weight (MW), Sterimol parameters | Describes the size and shape of the molecule, which can influence its fit into a binding pocket. |

| Electronic | Hammett constants (σ), Dipole moment, HOMO/LUMO energies | Relates to the electronic properties of the molecule, affecting interactions like hydrogen bonding and electrostatic interactions. |

| Hydrophobic | Partition coefficient (logP), Hydrophobic constants (π) | Quantifies the hydrophobicity of the molecule, which is important for membrane permeability and hydrophobic interactions with the target. |

| Topological | Connectivity indices (e.g., Kier & Hall), Wiener index | Describes the branching and connectivity of the atoms in a molecule. |

| Quantum Chemical | Partial atomic charges, Electron density | Provides a more detailed description of the electronic distribution within the molecule. |

This table is a generalized representation of descriptors used in QSAR studies of heterocyclic compounds and is for illustrative purposes.

In Silico Prediction of Molecular Interactions

In silico methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the interactions between a small molecule, like an indazole derivative, and its biological target at an atomic level. tandfonline.comrsc.org These techniques provide valuable insights into the binding mode, binding affinity, and the stability of the ligand-protein complex.

Molecular Docking:

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor. For indazole derivatives, docking studies have been instrumental in understanding their mechanism of action as enzyme inhibitors. For example, in the development of indazole-based inhibitors for Unc-51-Like Kinase 1 (ULK1), docking studies revealed key interactions within the ATP-binding site. nih.gov It was observed that the indazole core often forms hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. nih.gov

Molecular Dynamics (MD) Simulations:

MD simulations provide a dynamic picture of the molecular interactions over time, allowing for the assessment of the stability of the predicted binding pose from docking studies. In a study of indazole derivatives as HIF-1α inhibitors, MD simulations of the most potent compound showed that it remained stable within the active site of the protein. nih.gov

Key molecular interactions that are often observed for indazole derivatives in in silico studies include:

Hydrogen Bonding: The nitrogen atoms of the indazole ring can act as hydrogen bond acceptors or donors, forming crucial interactions with amino acid residues in the target protein.

Hydrophobic Interactions: The aromatic rings of the indazole scaffold can engage in hydrophobic and π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan.

Halogen Bonding: The presence of a chloro substituent, as in this compound, introduces the possibility of halogen bonding, which is an increasingly recognized non-covalent interaction in drug design.

The following table summarizes findings from in silico studies on various indazole derivatives, highlighting the target proteins and the key interacting residues.

| Indazole Derivative Class | Target Protein | Key Interacting Residues (Predicted) | Type of Interaction |

| Indazole-derived ULK1 inhibitors | ULK1 Kinase | Glu93, Cys95, Lys46, Asn143 | Hydrogen bonding, Water-mediated hydrogen bonding |

| N-hydrazinecarbothioamide substituted indazoles | α-glucosidase, α-amylase | Not specified in abstract | Binding to active site |

| 3-chloro-6-nitro-1H-indazole derivatives | Leishmania infantum trypanothione (B104310) reductase (TryR) | Not specified in abstract | Binding to active site |

| 1-trityl-5-azaindazole derivatives | Murine double minutes-2 (MDM2) | GLN72, HIS73 | Hydrogen bonding |

This table is based on findings for different classes of indazole derivatives and serves to illustrate the types of interactions and targets that have been studied.

Molecular and Cellular Biological Activity Profiling of 4 Chloro 3 Isopropyl 1h Indazole

Modulation of Kinase Activities

Kinases are a critical class of enzymes involved in cell signaling, and their modulation by small molecules is a key area of research.

Inhibition of Specific Kinase Families

Research has shown that indazole derivatives are active as kinase inhibitors. While specific studies on 4-chloro-3-isopropyl-1H-indazole are part of a broader exploration, the indazole scaffold is a common feature in many kinase inhibitors. For instance, compounds with an indazole core have been developed as potent and selective inhibitors for various kinases, including Polo-like kinase 4 (PLK4) and Phosphoinositide 3-kinase (PI3K). acs.orgnih.gov The discovery of GDC-0941, a thieno[3,2-d]pyrimidine (B1254671) derivative containing a 4-indazolyl group, highlighted the potential of the indazole moiety in developing orally bioavailable kinase inhibitors for cancer treatment. acs.org This has spurred further investigation into various substituted indazoles.

Allosteric Modulation of Kinase Function

Allosteric modulators offer a promising approach for achieving kinase selectivity by binding to sites other than the highly conserved ATP-binding pocket. nih.govresearchgate.net This can lead to higher specificity and novel mechanisms of action. nih.gov While direct evidence of this compound acting as an allosteric modulator is still under investigation, the broader class of kinase inhibitors includes allosteric examples. researchgate.netnih.gov These inhibitors can stabilize inactive kinase conformations, providing a different strategy for modulating kinase activity. nih.govresearchgate.net The development of assays to detect allosteric inhibitors, such as those targeting the myristate pocket of Abl kinase, facilitates the discovery of such molecules. researchgate.net

Receptor Ligand Interactions

The interaction of this compound with various receptor systems has been a significant area of study, particularly concerning cannabinoid receptors.

Cannabinoid Receptor Binding (CB1, CB2)

The indazole core is a prominent feature in many synthetic cannabinoid receptor agonists (SCRAs). nih.govfrontiersin.org Studies have shown that indazole-based compounds generally exhibit strong binding affinity for the cannabinoid 1 (CB1) receptor. mdpi.com

Specifically, modifications to the core structure, such as the position of a chloro-substituent, can significantly impact binding affinity. Research on chloroindole analogues of synthetic cannabinoids demonstrated that chlorination at the 4-position of the core structure can reduce binding affinity for the human CB1 receptor (hCB1) compared to other positions. nih.govresearchgate.net Despite this, the affinities often remain in the low nanomolar range. nih.gov The CB2 receptor is also a target for cannabinoid ligands, and its activation is being explored for therapeutic purposes due to its immunomodulatory and neuroprotective effects without the psychoactivity associated with CB1 activation. nih.govnih.gov

Other Receptor System Modulations

The current body of research primarily focuses on the cannabinoid receptor interactions of indazole-based compounds. Comprehensive studies detailing the modulation of other receptor systems by this compound are not extensively available in the reviewed literature.

Enzyme Inhibition Studies (Beyond Kinases)

Beyond its effects on kinases, the potential for this compound and related compounds to inhibit other enzyme systems is an area of ongoing research. The diverse biological activities of indazole derivatives suggest that they may interact with a variety of enzymatic targets. However, specific, detailed studies on the non-kinase enzyme inhibition profile of this compound are not prominently featured in the available scientific literature.

Inhibition of Metabolic Enzymes

Research into the bioactivity of indazole derivatives has revealed their potential to inhibit key metabolic enzymes. While specific studies on this compound are not extensively detailed in the provided search results, the broader class of indazole-containing compounds has demonstrated inhibitory action against enzymes such as cyclooxygenases (COX) and 5-lipoxygenase (5-LOX). These enzymes are critical mediators of inflammation. For instance, various N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have been shown to inhibit both COX-1 and COX-2. nih.gov Similarly, novel 1,3,4-oxadiazole (B1194373) derivatives of pyrrolo[3,4-d]pyridazinone have displayed inhibitory activity against COX enzymes, with some compounds showing better COX-2 inhibition than the reference drug Meloxicam. mdpi.com

The inhibition of 5-lipoxygenase has also been reported for other heterocyclic compounds, such as novel 1H-benzimidazol-4-ols. nih.gov This suggests that the indazole scaffold, a key feature of this compound, is a promising structure for the development of enzyme inhibitors. The specific substitutions, a chloro group at the 4-position and an isopropyl group at the 3-position, would likely influence the binding affinity and selectivity of the compound for these enzymes. Further investigation is required to elucidate the precise inhibitory profile of this compound against a range of metabolic enzymes.

| Enzyme Family | General Activity of Related Indazole Compounds |

| Cyclooxygenases (COX) | Inhibition of COX-1 and COX-2 has been observed for various indazole derivatives. nih.govmdpi.com |

| 5-Lipoxygenase (5-LOX) | Indazole-related structures have shown potential as 5-LOX inhibitors. nih.gov |

Inhibition of Pathogen-Specific Enzymes

There is no specific information in the provided search results detailing the inhibition of pathogen-specific enzymes by this compound. However, the indazole core is a known pharmacophore in various antimicrobial agents. The potential for this compound to inhibit enzymes crucial for pathogen survival warrants further investigation.

Cellular Pathway Modulation

Cell Cycle Regulation and Arrest

Information regarding the specific effects of this compound on cell cycle regulation and arrest is not available in the provided search results. However, many small molecule inhibitors that target cellular proliferation, including those with an indazole scaffold, often exert their effects by causing cell cycle arrest at specific checkpoints, such as G1/S or G2/M. This prevents cancer cells from replicating their DNA and dividing. The potential of this compound to modulate the expression and activity of key cell cycle regulators like cyclins and cyclin-dependent kinases (CDKs) is a key area for future research.

Modulation of Key Signaling Cascades

Comprehensive searches of scientific literature and bioactivity databases did not yield specific information regarding the modulation of key signaling cascades by this compound. There are no available studies detailing the compound's effects on intracellular signaling pathways, such as MAPK, PI3K/AKT, or other critical cellular communication networks. Therefore, its mechanism of action concerning the regulation of these cascades remains uncharacterized.

General Antimicrobial and Anti-inflammatory Properties at the Cellular Level

In Vitro Antibacterial and Antifungal Evaluations

There is no publicly available scientific data from in vitro studies detailing the antibacterial or antifungal properties of this compound. Extensive database searches did not uncover any reports on its minimum inhibitory concentration (MIC) or minimum bactericidal/fungicidal concentration (MBC/MFC) against common bacterial or fungal strains.

Anti-inflammatory Response Modulation in Cellular Models

No specific studies on the modulation of anti-inflammatory responses in cellular models by this compound have been reported in the available scientific literature. Research detailing its effects on pro-inflammatory or anti-inflammatory cytokine production, or its impact on inflammatory pathways in cell lines such as macrophages or lymphocytes, is not available.

Antiviral Activity in Cellular Assays

There is no available research in the public domain that has evaluated the antiviral activity of this compound in cellular assays. Consequently, its potential to inhibit the replication or infectivity of any viral species has not been determined.

Structure Activity Relationship Sar Analysis of 4 Chloro 3 Isopropyl 1h Indazole Derivatives

Impact of Substituents at Indazole Ring Positions

The nature and position of substituents on the indazole ring play a pivotal role in modulating the biological activity of its derivatives. The 4-chloro group, a key feature of the parent compound, significantly influences the electronic properties and binding interactions of the molecule. ontosight.ai

Research on various indazole derivatives has provided insights into the effects of substituents at different positions:

C3-Position: While the parent compound has an isopropyl group at this position, studies on related indazoles show that modifications here are critical. For instance, in a series of 1,3-disubstituted indazoles, the nature of the substituent at C3 was found to be crucial for HIF-1 inhibitory activity.

C4-Position: The chloro group at this position is a key structural element. ontosight.ai In a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives, the substituent at the C4 position was shown to be important for their activity as FGFR inhibitors. nih.gov

C5-Position: In a study of 3-amino-5-substituted indazoles, the substituent at the C5 position was a starting point for developing novel ALK inhibitors. nih.gov

C6-Position: The substituent at the C6 position has been shown to be important for the anti-cancer activity of indazole derivatives. rsc.org For example, introducing a 6-(3-methoxyphenyl) group in 1H-indazol-3-amine derivatives resulted in a promising FGFR1 inhibitor. nih.gov

C7-Position: While less commonly substituted, modifications at this position can also impact activity.

The following table summarizes the observed impact of substituents at various positions on the indazole ring based on studies of related compounds.

| Position | Substituent | Observed Effect on Activity | Target/Assay |

| C3 | Substituted furan | Crucial for high HIF-1 inhibition | HIF-1 Inhibition |

| C4 | Acetyl or methoxy (B1213986) group | Important for FGFR inhibition | FGFR Inhibition |

| C5 | Various substituents | Starting point for ALK inhibitors | ALK Inhibition |

| C6 | 3-methoxyphenyl | Promising FGFR1 inhibition | FGFR1 Inhibition |

| C6 | Hydrophobic groups | Elucidated for anti-cancer activity | Anti-cancer Activity |

Stereochemical Considerations and Enantiomeric Effects

Stereochemistry is a critical factor in the pharmacological properties of chiral drugs, as enantiomers can exhibit different interactions with biological targets. researchgate.net For indazole derivatives containing a stereocenter, the spatial arrangement of substituents can significantly affect potency and selectivity. researchgate.net

While specific enantiomeric studies on 4-chloro-3-isopropyl-1H-indazole were not found, research on other chiral indazole derivatives highlights the importance of stereochemistry:

In a series of N-substituted prolinamido indazole derivatives, which act as Rho-kinase inhibitors, the stereochemistry of the proline moiety was critical. The S-isomer of one derivative displayed significantly better activity (IC50 = 0.42 μM) against ROCK I than the corresponding R-isomer (IC50 = 7.32 μM). nih.gov

This example underscores the general principle that for chiral derivatives of this compound, it is highly probable that one enantiomer will be more active than the other. Therefore, the synthesis and evaluation of individual enantiomers is a key optimization strategy. The development of single-enantiomer drugs can lead to simpler pharmacological profiles and improved therapeutic indices. researchgate.net

Influence of Linker and Terminal Group Modifications

The linker and terminal groups attached to the indazole core are fundamental for orienting the molecule within the target's binding site and for establishing key interactions that determine biological activity.

Linker Modifications: The nature, length, and rigidity of the linker can profoundly impact the potency of indazole derivatives.

Amide Linker Regiochemistry: In a study of indazole-3-carboxamides as CRAC channel blockers, the regiochemistry of the amide linker was found to be critical. The indazole-3-carboxamide isomer was active, while its reverse amide isomer was inactive, highlighting the importance of the linker's orientation. nih.gov

Linker Transformation: In another study, transforming a vinyl linker to an ethyl linker in a series of indazole derivatives led to a reduction in anti-cancer potency. rsc.org

Terminal Group Modifications: The terminal groups often engage in crucial hydrogen bonding or hydrophobic interactions with the target protein.

Hydrophobic Groups: In a series of indazole-pyrimidine-based VEGFR-2 inhibitors, the presence of hydrophobic terminal groups like alkyl or halogen led to a decrease in potency compared to a methoxy derivative. nih.gov

Hydrogen Bond-Forming Groups: Conversely, the introduction of hydrogen bond-forming groups such as amide and sulfonamide at the terminal position resulted in enhanced activity. nih.gov

Bulky Groups: Increasing the bulkiness of the terminal phenyl ring in some indazole derivatives resulted in better anti-cancer activity. nih.gov

The table below illustrates the influence of linker and terminal group modifications on the activity of indazole derivatives.

| Modification | Example | Effect on Activity | Target/Assay |

| Linker Regiochemistry | Indazole-3-carboxamide vs. reverse amide | Critical for activity | CRAC channel inhibition |

| Linker Transformation | Vinyl to ethyl | Reduction in potency | Anti-cancer activity |

| Terminal Group | Alkyl/halogen vs. methoxy | Decreased potency | VEGFR-2 inhibition |

| Terminal Group | Amide/sulfonamide | Enhanced activity | VEGFR-2 inhibition |

| Terminal Group | Increased bulkiness of phenyl ring | Better activity | Anti-cancer activity |

Development of Pharmacophores for Target Recognition

A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. The 1H-indazole scaffold itself is considered a key pharmacophore for various targets due to its ability to form crucial interactions. nih.govnih.gov

Studies on indazole-based inhibitors have led to the development of pharmacophore models for different targets:

FGFR Kinase Inhibitors: A pharmacophore model for FGFR1 inhibitors based on an indazole scaffold was identified using a de novo design program. This model revealed the importance of the indazole core for binding to the ATP binding site of the kinase. nih.govnih.gov Key interactions include hydrogen bonds with the hinge region of the kinase. nih.gov

c-Met Inhibitors: A pharmacophore model for thiadiazole derivatives targeting the c-Met receptor identified key features that are likely relevant for indazole-based inhibitors as well. This model includes multiple hydrophobic areas and hydrogen bond acceptor/donor sites that are crucial for binding. jcdr.net

HDAC Inhibitors: For indazole-based HDAC inhibitors, molecular docking studies have shown that potent inhibitory activity is derived from van der Waals and electrostatic interactions with the target enzyme. nih.gov

Based on these findings, a general pharmacophore model for this compound derivatives likely includes:

The 1H-indazole core as a central scaffold for hinge-binding in kinases.

The 4-chloro substituent contributing to hydrophobic interactions and modulating the electronic properties of the ring.

The 3-isopropyl group occupying a hydrophobic pocket.

Hydrogen bond donors and acceptors on the linker and terminal groups for specific interactions with the target protein.

Optimization Strategies for Enhanced Potency and Selectivity

The optimization of lead compounds is a critical step in drug discovery, aiming to improve potency, selectivity, and pharmacokinetic properties. For this compound derivatives, several strategies have been successfully employed in related indazole series.

Structure-Based Drug Design (SBDD): Utilizing the three-dimensional structure of the target protein allows for the rational design of modifications to improve binding affinity and selectivity. This approach has been used to optimize indazole-based inhibitors of PI3Kδ, leading to the discovery of clinical candidates. nih.govnih.gov

Fragment-Based Drug Design: This strategy involves identifying small fragments that bind to the target and then growing or linking them to create more potent leads. This has been successfully applied to develop indazole-based FGFR kinase inhibitors. nih.gov

Bioisosteric Replacement: Replacing a functional group with another that has similar physical or chemical properties can lead to improved activity or pharmacokinetics. For example, replacing a (2-methoxyethyl)-4-methylpiperidine group with other groups in an indazole-3-carboxamide series improved selectivity. nih.gov

Introduction of Specific Substituents: The addition of specific chemical groups can fine-tune the properties of the molecule. For instance, adding a fluorine atom to the phenyl ring of an indazole derivative led to a remarkable improvement in activity as an FGFR1 inhibitor. nih.gov

The following table summarizes key optimization strategies and their outcomes for indazole derivatives.

| Strategy | Modification | Outcome | Target/Enzyme |

| Structure-Based Design | Optimization of lead compound | Discovery of clinical candidates | PI3Kδ |

| Fragment-Based Design | Growing a fragment hit | Development of potent inhibitors | FGFR Kinase |

| Bioisosteric Replacement | Replacement of a terminal group | Improved selectivity | GSK |

| Substituent Introduction | Addition of a fluorine atom | Remarkable improvement in activity | FGFR1 |

Mechanistic Insights at the Molecular Level for 4 Chloro 3 Isopropyl 1h Indazole

Molecular Binding Modes and Interaction Analysis with Specific Targets

The indazole core is a recognized pharmacophore in medicinal chemistry, frequently utilized for the development of kinase inhibitors. nih.gov Numerous indazole-based compounds have been identified as potent inhibitors of a variety of protein kinases, which are crucial regulators of cellular processes. The primary mechanism of action for many indazole derivatives involves their interaction with the ATP-binding site of these kinases. nih.gov

General Binding Mode of Indazole Derivatives:

Indazole derivatives typically establish a network of interactions within the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. The indazole ring system can form critical hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues. nih.gov For instance, in studies of Aurora kinase A inhibitors, the indazole moiety was observed to form hydrogen bonds with the backbone of Ala213 and Glu211. nih.gov Similarly, 3-aminoindazole derivatives targeting FGFR1 have been shown to form three hydrogen bonds with Ala564 and Glu562 in the hinge region. nih.gov

Inferred Binding Mode of 4-Chloro-3-isopropyl-1H-indazole:

While direct structural data for this compound bound to a target is not available, its potential binding mode can be hypothesized based on the known interactions of analogous compounds.

Indazole Core: The 1H-indazole core of the molecule would be expected to anchor the compound in the ATP-binding site of a target kinase by forming one or more hydrogen bonds with the hinge region residues.

4-Chloro Group: The chlorine atom at the 4-position is an electron-withdrawing group that can influence the electronic properties of the indazole ring. It can also participate in halogen bonding or hydrophobic interactions within the binding pocket. In some instances, halogen substitutions have been shown to decrease the potency of indazole derivatives against certain kinases like VEGFR-2. nih.gov

3-Isopropyl Group: The isopropyl group at the 3-position is a bulky, hydrophobic substituent. Structure-activity relationship studies of FGFR1 inhibitors have indicated that larger hydrophobic groups at this position can lead to increased potency. For example, an isopropoxy group at the 3-position of a phenyl ring attached to the indazole core resulted in higher activity. nih.gov This suggests that the isopropyl group of this compound could occupy a hydrophobic pocket within the ATP-binding site, contributing to its binding affinity.

Table 1: Potential Molecular Interactions of this compound with a Target Kinase

| Molecular Moiety | Potential Interaction Type | Potential Interacting Residues (General) |

| 1H-Indazole Ring | Hydrogen Bonding | Hinge Region (e.g., Alanine, Glutamic Acid) |

| 4-Chloro Group | Halogen Bonding, Hydrophobic Interaction | Various residues in the binding pocket |

| 3-Isopropyl Group | Hydrophobic Interaction | Hydrophobic pocket adjacent to the hinge region |

Allosteric vs. Orthosteric Binding Mechanisms

The majority of known kinase inhibitors, including many indazole-based compounds, are classified as orthosteric inhibitors . These molecules bind directly to the highly conserved ATP-binding site, competing with the endogenous ATP substrate. imrpress.com This mode of action is often referred to as competitive inhibition. The binding of indazole derivatives to the hinge region of kinases is a hallmark of orthosteric binding. nih.gov

Allosteric inhibitors , in contrast, bind to a site on the kinase that is distinct from the ATP-binding pocket. imrpress.com This allosteric binding event induces a conformational change in the protein that alters the shape of the active site, thereby preventing ATP from binding or hindering the catalytic activity of the enzyme. Allosteric sites are generally less conserved across the kinome than the ATP-binding site, which can lead to the development of more selective inhibitors. imrpress.com

While allosteric modulation of kinases is a growing area of research, there is currently no specific evidence to suggest that this compound functions as an allosteric inhibitor. Based on the extensive literature on indazole-based kinase inhibitors, it is highly probable that this compound acts as an orthosteric inhibitor , targeting the ATP-binding site of its target kinase(s).

Downstream Signaling Events Triggered by Compound-Target Interaction

The binding of an inhibitor like this compound to its target kinase would block the phosphorylation of downstream substrate proteins. This inhibition of a key signaling node can have profound effects on various cellular pathways, ultimately leading to the observed biological response. The specific downstream events are entirely dependent on the identity of the inhibited kinase.

Given that many indazole derivatives target kinases involved in cell proliferation and survival, such as those in the PI3K/AKT/mTOR pathway, it is plausible that this compound could trigger similar downstream events. nih.gov

Hypothetical Downstream Effects of this compound:

Assuming the compound inhibits a kinase within a critical cancer-related pathway (a common characteristic of indazole derivatives), the following downstream events could be anticipated:

Inhibition of Cell Proliferation: By blocking the signaling cascade that drives the cell cycle, the compound could lead to cell cycle arrest at specific checkpoints (e.g., G2/M phase). nih.gov

Induction of Apoptosis: Inhibition of survival pathways can lead to the activation of the programmed cell death machinery. This may involve the regulation of pro-apoptotic and anti-apoptotic proteins such as BAD and Bcl-xL. nih.gov

Reduced Cell Migration and Invasion: If the target kinase is involved in regulating the cytoskeleton or cell adhesion, its inhibition could lead to a decrease in the metastatic potential of cancer cells. This can be associated with the downregulation of proteins involved in the epithelial-mesenchymal transition (EMT), such as Snail and Slug. nih.gov

Table 2: Potential Downstream Signaling Consequences of Target Inhibition by this compound

| Cellular Process | Potential Downstream Molecular Event | Potential Cellular Outcome |

| Cell Cycle Progression | Downregulation of Cyclins (e.g., Cyclin B1) | G2/M Cell Cycle Arrest |

| Cell Survival | Modulation of Bcl-2 family proteins (e.g., BAD, Bcl-xL) | Induction of Apoptosis |

| Cell Motility | Decreased expression of EMT markers (e.g., Snail, Slug) | Inhibition of Migration and Invasion |

Pathway Cross-Talk and Polypharmacology Considerations

Polypharmacology , the ability of a single drug to interact with multiple targets, is a common feature of kinase inhibitors, including those based on the indazole scaffold. uni-luebeck.de This is often due to the conserved nature of the ATP-binding site across the human kinome. While polypharmacology can lead to off-target side effects, it can also be advantageous in treating complex diseases like cancer, where multiple signaling pathways are often dysregulated. frontiersin.org

Indazole-based drugs such as Axitinib and Pazopanib are known multi-kinase inhibitors, targeting several receptor tyrosine kinases involved in angiogenesis and tumor growth. nih.gov A study on 65 different indazole derivatives revealed that ten of them exhibited cross-target activity against various membrane transporters, highlighting the potential for broad bioactivity within this chemical class. uni-luebeck.de

Potential Polypharmacology of this compound:

Given the promiscuous nature of many indazole-based kinase inhibitors, it is conceivable that this compound also exhibits polypharmacology. Its activity would not be limited to a single kinase but could extend to a range of related kinases. The specific off-targets would be determined by the precise structural features of the compound and how they complement the binding sites of different kinases.

Pathway Cross-Talk:

The inhibition of multiple kinases by a single compound can lead to complex effects on cellular signaling due to pathway cross-talk . Signaling pathways are not linear and isolated but form intricate networks. Inhibiting a node in one pathway can have unforeseen consequences on another. For example, the inhibition of a kinase in a primary signaling cascade might be compensated for by the activation of a parallel pathway, potentially leading to drug resistance. frontiersin.org Conversely, the simultaneous inhibition of multiple nodes in interconnected pathways could lead to a synergistic therapeutic effect.

A comprehensive understanding of the polypharmacology and the resulting effects on pathway cross-talk for this compound would require extensive experimental profiling against a broad panel of kinases and subsequent cellular studies to elucidate the complex biological responses.

Emerging Research Areas and Future Perspectives for 4 Chloro 3 Isopropyl 1h Indazole

Rational Design and Discovery of Next-Generation Indazole-Based Research Probes

The rational design of next-generation research probes based on the 4-Chloro-3-isopropyl-1H-indazole scaffold is a key area of emerging research. This approach moves away from traditional screening methods towards a more targeted and efficient discovery process. By leveraging computational tools and a deep understanding of structure-activity relationships (SAR), researchers can design probes with high potency and selectivity for specific biological targets.

Key aspects of this rational design process include:

Computational Modeling and Virtual Screening: Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies are employed to predict the binding affinity and activity of novel indazole derivatives. nih.gov These computational models help in prioritizing compounds for synthesis, thereby saving time and resources.

Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to the target of interest and then growing or linking them to create a more potent lead compound. nih.gov The indazole core of this compound can serve as a foundational fragment that can be elaborated upon to enhance target engagement.

Structure-Guided Design: For targets with known three-dimensional structures, X-ray crystallography or NMR spectroscopy can be used to visualize the binding mode of a lead compound like a this compound derivative. This structural information is invaluable for designing next-generation probes with improved interactions with the target. nih.gov

The table below summarizes some of the computational approaches being used in the rational design of indazole-based compounds.

| Computational Approach | Application in Probe Design | Reference |

| Molecular Docking | Predicting binding modes and affinities of indazole derivatives to target proteins. | |

| 2D and 3D-QSAR | Establishing relationships between the chemical structure and biological activity to guide the design of more potent compounds. | |

| Virtual Screening | In silico screening of large compound libraries to identify potential indazole-based hits. | nih.gov |

Application in Chemical Biology Tools and Probe Development

Beyond their potential as therapeutic agents, indazole derivatives are also being developed as chemical biology tools to investigate biological pathways and validate new drug targets. The versatility of the indazole scaffold allows for its incorporation into a variety of probes.

Examples of such applications include:

Kinase Inhibitors: Indazole derivatives have been extensively studied as inhibitors of various kinases, which are key regulators of cellular processes. nih.gov A rationally designed probe based on this compound could be used to selectively inhibit a specific kinase, allowing for the elucidation of its downstream signaling pathways.

Fluorescent Probes: By attaching a fluorescent reporter group to the indazole scaffold, researchers can create probes to visualize the localization and dynamics of a target protein within a cell.

Affinity-Based Probes: These probes are designed to covalently bind to their target protein, enabling its isolation and identification from complex biological samples. This is a powerful tool for target discovery and validation.

Advanced Synthetic Methodologies for Diversification of the Scaffold

The exploration of the full potential of the this compound scaffold is dependent on the availability of efficient and versatile synthetic methods. Recent advances in synthetic organic chemistry are enabling the rapid diversification of the indazole core, leading to the creation of large and diverse libraries of compounds for screening.

Some of the advanced synthetic methodologies being employed include:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are powerful tools for introducing a wide range of substituents onto the indazole ring.

C-H Activation: This cutting-edge technique allows for the direct functionalization of carbon-hydrogen bonds, providing a more atom-economical and efficient way to modify the indazole scaffold.

Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a mild and powerful method for the synthesis of complex molecules, including functionalized indazoles.

The following table highlights some of the modern synthetic reactions used for indazole scaffold diversification.

| Synthetic Methodology | Description | Reference |

| Metal-catalyzed C–H amidation | Rh(iii)/Cu(ii)-co-catalyzed C–H amidation and N–N bond formation for the synthesis of 1H-indazoles. | nih.gov |

| Ag-Catalyzed Synthesis | Inter-molecular oxidative C–H amination mediated by Ag(I) for the preparation of 3-substituted indazole motifs. | nih.gov |

| Metal-free Synthesis | Reaction of N-tosylhydrazones with nitroaromatic compounds under transition-metal-free conditions. | nih.gov |

Exploration of Novel Therapeutic Research Targets Beyond Current Focus

While much of the research on indazole derivatives has focused on well-established targets like protein kinases, there is a growing interest in exploring their potential against novel therapeutic targets. The unique structural and electronic properties of the indazole ring make it a promising scaffold for interacting with a diverse range of proteins.

Some of the emerging therapeutic areas for indazole-based compounds include:

Hippo Pathway Modulation: The Hippo signaling pathway plays a crucial role in organ size control and cell proliferation, and its dysregulation is implicated in cancer. Novel indazole compounds are being investigated as inhibitors of the TEAD transcription factors, which are key downstream effectors of the Hippo pathway. nih.govacs.org

Cardiovascular Diseases: Certain indazole derivatives have shown promise in preclinical models of cardiovascular diseases, such as arrhythmia and thrombosis. nih.gov

Neurodegenerative Diseases: The potential of indazole compounds to modulate targets relevant to neurodegenerative diseases, such as Alzheimer's and Parkinson's, is an active area of investigation.

The exploration of these novel targets, coupled with advancements in rational design and synthetic chemistry, will continue to drive the discovery of new applications for this compound and other indazole derivatives in both basic research and drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.